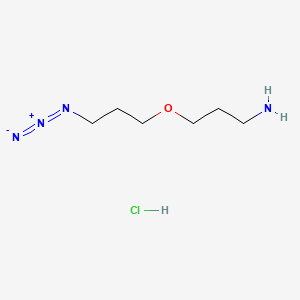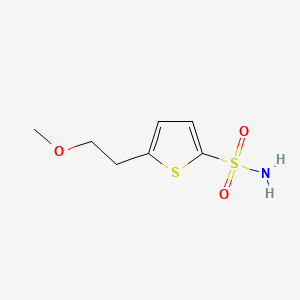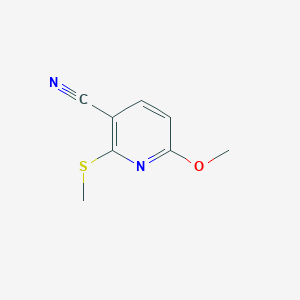![molecular formula C8H9N5O2 B13472613 Ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B13472613.png)
Ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylate typically involves a three-component reaction. One common method includes the reaction of cyanamide, triethyl orthoformate, and a suitable aminopyrazole under microwave irradiation . This method is favored for its operational simplicity, short reaction time, and good reproducibility .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole and triazine rings.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . Reaction conditions vary but often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various carboxylated derivatives, while substitution reactions can produce a range of substituted pyrazolo[1,5-a][1,3,5]triazines .
Scientific Research Applications
Ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylate involves its interaction with various molecular targets. For instance, as a cyclin-dependent kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . The pathways involved include the regulation of the cell cycle and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid
- 7-amino-substituted 4-aminopyrazolo[1,5-a][1,3,5]triazines
Uniqueness
Ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylate is unique due to its ethyl ester group, which can influence its solubility and reactivity compared to similar compounds. This makes it particularly useful in applications where these properties are advantageous .
Properties
Molecular Formula |
C8H9N5O2 |
|---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylate |
InChI |
InChI=1S/C8H9N5O2/c1-2-15-7(14)5-3-12-13-6(5)10-4-11-8(13)9/h3-4H,2H2,1H3,(H2,9,10,11) |
InChI Key |
FXPITAGUAFGPRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=CN=C(N2N=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Ethyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B13472533.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate, trifluoroacetic acid](/img/structure/B13472535.png)



![3-[(Tert-butyldimethylsilyl)oxy]-5-formylbenzonitrile](/img/structure/B13472564.png)

![{1H,2H,3H-pyrrolo[2,3-b]pyridin-2-yl}methanol hydrochloride](/img/structure/B13472578.png)




